molecular formula C10H17IO2 B14321239 7-Iodoheptyl prop-2-enoate CAS No. 109182-96-9

7-Iodoheptyl prop-2-enoate

Cat. No.: B14321239
CAS No.: 109182-96-9
M. Wt: 296.14 g/mol
InChI Key: IUKLCHYVSNEJTQ-UHFFFAOYSA-N
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Description

7-Iodoheptyl prop-2-enoate is an organic compound characterized by the presence of an iodine atom attached to a heptyl chain, which is further connected to a prop-2-enoate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoheptyl prop-2-enoate typically involves the reaction of heptyl alcohol with iodine in the presence of a base to form 7-iodoheptanol. This intermediate is then esterified with prop-2-enoic acid under acidic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. Advanced techniques like continuous flow reactors may be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Iodoheptyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of 7-azidoheptyl prop-2-enoate or 7-thiocyanatoheptyl prop-2-enoate.

    Addition: Formation of 7-iodoheptyl 2,3-dibromopropanoate or 7-iodoheptyl 2-bromopropanoate.

    Oxidation/Reduction: Formation of corresponding alcohols or alkanes.

Scientific Research Applications

7-Iodoheptyl prop-2-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Iodoheptyl prop-2-enoate involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The prop-2-enoate group can undergo addition reactions, forming new bonds and altering the compound’s chemical properties. These interactions are crucial in determining the compound’s behavior in different environments and applications .

Comparison with Similar Compounds

  • 7-Bromoheptyl prop-2-enoate
  • 7-Chloroheptyl prop-2-enoate
  • 7-Fluoroheptyl prop-2-enoate

Comparison: 7-Iodoheptyl prop-2-enoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make this compound more reactive in substitution and addition reactions, offering advantages in specific synthetic applications .

Properties

CAS No.

109182-96-9

Molecular Formula

C10H17IO2

Molecular Weight

296.14 g/mol

IUPAC Name

7-iodoheptyl prop-2-enoate

InChI

InChI=1S/C10H17IO2/c1-2-10(12)13-9-7-5-3-4-6-8-11/h2H,1,3-9H2

InChI Key

IUKLCHYVSNEJTQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCCCCCI

Origin of Product

United States

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